5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c1-4-7(8(14)15)10-12-13(4)3-6-9-5(2)16-11-6/h3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOQXRVSTOTRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=NOC(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1247510-14-0) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer and antimicrobial activities.
The molecular formula of this compound is with a molecular weight of approximately 223.19 g/mol. It features a triazole ring connected to an oxadiazole moiety, which is significant in the context of biological activity due to the unique properties imparted by these heterocycles.
Anticancer Activity
Research indicates that compounds containing both triazole and oxadiazole structures exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of several triazole derivatives that demonstrated notable cytotoxicity:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS can induce apoptosis and halt cell cycle progression by disrupting dTTP synthesis, essential for DNA replication .
- Case Study : In one study, derivatives similar to the compound showed IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines . These values indicate a strong potential for further development as anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Tested Microorganisms : Significant inhibitory effects were reported against Escherichia coli and Staphylococcus aureus, two common bacterial strains associated with infections .
- Comparative Efficacy : In comparative studies, certain derivatives demonstrated superior antimicrobial activity compared to standard antibiotics. For instance, some synthesized compounds showed effective inhibition against multiple strains at low concentrations .
Data Tables
Scientific Research Applications
The compound has garnered attention for its potential biological activities, particularly:
-
Anticancer Activity :
- Research indicates that compounds containing triazole and oxadiazole rings exhibit anticancer properties. The specific mechanisms often involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
- A study highlighted the efficacy of similar triazole derivatives in targeting specific cancer pathways, suggesting that 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid could be explored further for anticancer applications .
-
Antimicrobial Activity :
- The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact effectively with microbial targets. For instance, derivatives of triazole have been reported to exhibit significant antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus .
- In vitro studies have demonstrated that triazole-based compounds can inhibit bacterial growth by interfering with essential microbial processes .
Case Study 1: Anticancer Research
A study focused on synthesizing novel triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Applications
Another investigation evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with structural similarities to this compound displayed potent activity against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis .
Comparative Analysis of Biological Activities
| Activity Type | Compound Structure | Efficacy Level | Target Organisms/Cells |
|---|---|---|---|
| Anticancer | Triazole derivatives | High | Various cancer cell lines |
| Antimicrobial | Triazole-based compounds | Moderate to High | E. coli, Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it with analogs sharing the 1,2,3-triazole-4-carboxylic acid scaffold. Key comparisons include:
Structural Analogues with Varying Substituents
Physicochemical and Crystallographic Properties
- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., methyl ester analogs in ).
- Crystal Packing : The dihedral angle between the triazole and oxadiazole rings (unreported for the target compound) is expected to differ from 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (32.75°) or 5-methyl-1-(4-nitrophenyl) analogs (45.36°) due to steric and electronic effects of the oxadiazole .
Commercial and Research Relevance
The target compound is listed commercially by suppliers like CymitQuimica (Ref: 3D-AAC69577) at a premium price (€701/50 mg), reflecting its niche applications in drug discovery . In contrast, simpler analogs like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are more widely studied due to lower synthetic complexity .
Preparation Methods
Starting Materials and Cyclization
- The 5-methyl-1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes derived from nitriles or esters bearing methyl groups.
- Amidoximes are prepared by reacting the corresponding nitrile with hydroxylamine under basic or acidic conditions.
- Cyclization is typically induced by dehydrating agents or heating in the presence of catalysts to form the 1,2,4-oxadiazole ring.
Key Reaction Conditions
- Typical solvents: ethanol, acetic acid, or dimethylformamide (DMF).
- Cyclization agents: phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or acidic reflux conditions.
- Temperatures: moderate heating (80–120 °C) to facilitate ring closure.
Preparation of the 1,2,3-Triazole-4-Carboxylic Acid Core
Formation of the Triazole Ring
- The 1,2,3-triazole ring is often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
- The azide precursor is prepared from an amine or halide derivative, while the alkyne partner is typically a terminal alkyne bearing a carboxylic acid or ester functional group.
- The cycloaddition proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole.
Introduction of the Carboxylic Acid Group
- If the starting alkyne contains an ester group, hydrolysis under acidic or basic conditions converts it to the carboxylic acid.
- Alternatively, direct use of alkynyl carboxylic acids can be employed.
Linking the Oxadiazole and Triazole Units
Methylene Bridge Formation
- The two heterocycles are linked via a methylene (-CH2-) group attached to the nitrogen of the triazole ring.
- This is achieved by alkylation of the triazole nitrogen using a halomethyl derivative of the oxadiazole ring.
- Typical alkylating agents include bromomethyl or chloromethyl oxadiazole derivatives.
Reaction Conditions
- Alkylation is carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
- Bases like potassium carbonate or sodium hydride are used to deprotonate the triazole nitrogen, enhancing nucleophilicity.
- Reaction temperatures range from room temperature to 60 °C.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine, nitrile, ethanol, reflux | Amidoxime intermediate |
| 2 | Cyclodehydration (Oxadiazole) | POCl3 or PPA, heat | 5-Methyl-1,2,4-oxadiazole derivative |
| 3 | Azide synthesis | Sodium azide, halide precursor | Azide intermediate |
| 4 | CuAAC (Triazole formation) | Terminal alkyne, Cu(I) catalyst, solvent | 1,2,3-Triazole-4-carboxylate derivative |
| 5 | Alkylation (Linking) | Halomethyl oxadiazole, base, DMF | Linked oxadiazole-triazole compound |
| 6 | Hydrolysis (if ester present) | Acid or base hydrolysis | Carboxylic acid final product |
Detailed Research Findings and Analytical Data
- Spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the formation of the heterocyclic rings and the successful linking.
- IR spectra show characteristic bands for carbonyl (carboxylic acid) groups near 1700 cm⁻¹ and heterocyclic ring vibrations.
- 1H NMR spectra reveal singlets corresponding to methyl groups (~2.0–2.5 ppm), methylene linkers (~4.5–5.0 ppm), and aromatic or heterocyclic protons.
- 13C NMR confirms the presence of carbonyl carbons (~160–180 ppm) and methyl carbons (~10–20 ppm).
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
Notes on Optimization and Yield
- Reaction yields vary depending on the purity of intermediates and reaction conditions but typically range from 60% to 85% per step.
- Purification is commonly achieved by recrystallization or column chromatography.
- The choice of solvent and temperature critically affects cyclization efficiency and alkylation specificity.
Q & A
Q. Basic Research Focus
- Elemental Analysis : Quantify C, H, N, and O content to validate molecular composition .
- IR Spectrophotometry : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole/oxadiazole ring vibrations) .
- Chromatography (HPLC/TLC) : Assess purity using reverse-phase columns (C18) with acetonitrile/water mobile phases .
- X-ray Crystallography (if crystalline): Resolve 3D structure, as demonstrated for analogous pyrazole-carboxylic acid derivatives .
How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity, transition states, and regioselectivity during cyclization steps .
- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) to prioritize candidates for synthesis .
- ICReDD Methodology : Integrate reaction path searches and experimental feedback loops to optimize conditions (e.g., solvent, catalyst) with 50–70% reduction in trial-and-error time .
How should researchers address contradictions in reported pharmacological activities of triazole-oxadiazole hybrids?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methyl groups, carboxylic acid position) with bioactivity. For example, methyl groups on oxadiazole may enhance metabolic stability but reduce solubility .
- Toxicity Profiling : Compare in vitro cytotoxicity (e.g., HepG2 cells) and in vivo LD₅₀ values across analogs to identify structural toxicity thresholds .
- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) to isolate variables causing discrepancies .
What strategies resolve mechanistic ambiguities in triazole-oxadiazole hybrid formation?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Probe whether cyclization proceeds via radical intermediates (supported by TBHP use in ) or polar pathways .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) during TBHP-mediated reactions to detect transient species .
- Computational Transition State Mapping : Compare activation energies for competing pathways (e.g., [3+2] vs. [2+2] cycloadditions) .
How can solubility and formulation challenges be mitigated for in vivo studies?
Q. Basic/Advanced Research Focus
- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid to improve aqueous solubility (e.g., pH-adjusted recrystallization) .
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to bypass solubility limitations .
What methodological frameworks support high-throughput screening of derivatives?
Q. Advanced Research Focus
- Combinatorial Chemistry : Use automated parallel synthesis to generate libraries of analogs with varied substituents (e.g., aryl, alkyl groups) .
- High-Content Screening (HCS) : Pair phenotypic assays (e.g., anti-inflammatory activity in macrophages) with LC-MS quantification to rapidly identify leads .
- Machine Learning : Train models on existing bioactivity data to predict promising derivatives, reducing synthesis efforts by 30–50% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
